A Comprehensive Technical Guide to (2,5-Dimethylphenyl)(3-methylphenyl)methanone
A Comprehensive Technical Guide to (2,5-Dimethylphenyl)(3-methylphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of (2,5-Dimethylphenyl)(3-methylphenyl)methanone, a diaryl ketone with potential applications in organic synthesis and medicinal chemistry. While specific literature on this compound is limited, this document outlines a robust synthetic pathway via Friedel-Crafts acylation, discusses its physicochemical properties based on established chemical principles, and presents standard analytical methodologies for its characterization. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and structurally related molecules.
Introduction
(2,5-Dimethylphenyl)(3-methylphenyl)methanone, with the Chemical Abstracts Service (CAS) number 64357-29-5 , belongs to the diaryl ketone family.[1] Diaryl ketones, also known as benzophenones, are a significant class of compounds in organic chemistry. They serve as crucial intermediates in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.[2] The substituted phenyl rings in (2,5-Dimethylphenyl)(3-methylphenyl)methanone offer multiple sites for further functionalization, making it an attractive scaffold for creating diverse molecular libraries for drug discovery and materials science. The arrangement of the methyl groups on the phenyl rings can influence the molecule's conformation, reactivity, and biological activity.
Synthesis of (2,5-Dimethylphenyl)(3-methylphenyl)methanone
The most direct and industrially scalable method for the synthesis of diaryl ketones is the Friedel-Crafts acylation.[3][4] This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst. For the synthesis of (2,5-Dimethylphenyl)(3-methylphenyl)methanone, a plausible and efficient route is the Friedel-Crafts acylation of m-xylene with 2,5-dimethylbenzoyl chloride.
Synthesis Workflow
The synthesis can be conceptualized in two primary stages: the preparation of the acylating agent, 2,5-dimethylbenzoyl chloride, followed by the Friedel-Crafts acylation reaction with m-xylene.
Caption: Synthetic workflow for (2,5-Dimethylphenyl)(3-methylphenyl)methanone.
Experimental Protocol
Step 1: Synthesis of 2,5-Dimethylbenzoyl Chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethylbenzoic acid.
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Slowly add an excess of thionyl chloride (SOCl₂) to the flask.
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Gently heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
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Allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride by distillation under reduced pressure.
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The resulting crude 2,5-dimethylbenzoyl chloride can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
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In a three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer, suspend anhydrous aluminum chloride (AlCl₃) in an excess of m-xylene, which serves as both the reactant and the solvent.
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Cool the suspension to 0-5 °C in an ice bath.
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Slowly add the 2,5-dimethylbenzoyl chloride from the dropping funnel to the stirred suspension.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Separate the organic layer and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and filter.
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Remove the excess m-xylene by distillation.
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The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 64357-29-5 | [1] |
| Molecular Formula | C₁₆H₁₆O | [1] |
| Molecular Weight | 224.3 g/mol | [1] |
| Appearance | Likely a solid at room temperature | [5] |
| Purity | 97% | [1] |
| Storage Temperature | 2-8°C | [1] |
| InChI Key | TZBWBJKBQFNIOF-UHFFFAOYSA-N | [1] |
Analytical Characterization
The identity and purity of synthesized (2,5-Dimethylphenyl)(3-methylphenyl)methanone can be confirmed using a combination of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR should show distinct signals for the aromatic protons and the methyl groups. The integration of these signals will correspond to the number of protons in each environment.
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¹³C NMR will provide information on the number of unique carbon atoms in the molecule, including the characteristic carbonyl carbon signal.
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Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1670 cm⁻¹ is expected, which is characteristic of the C=O stretching vibration of a diaryl ketone.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (224.3 g/mol ). Fragmentation patterns can provide further structural information.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.
Potential Applications
While specific applications for (2,5-Dimethylphenyl)(3-methylphenyl)methanone are not widely documented, its structural features suggest potential utility in several areas of research and development:
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Medicinal Chemistry: The benzophenone scaffold is present in numerous biologically active compounds with anti-inflammatory, anticancer, and antimicrobial properties.[2] This molecule can serve as a starting point for the synthesis of novel therapeutic agents.
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Organic Synthesis: As a ketone, it can undergo a variety of chemical transformations, such as reduction to an alcohol, Grignard reactions, or conversion to other functional groups, making it a versatile intermediate.[3]
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Materials Science: Diaryl ketones are sometimes used as photoinitiators in polymer chemistry. The specific substitution pattern may influence its photochemical properties.
Safety and Handling
Detailed toxicological data for (2,5-Dimethylphenyl)(3-methylphenyl)methanone is not available. However, as with any chemical, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(2,5-Dimethylphenyl)(3-methylphenyl)methanone is a diaryl ketone with potential as a building block in synthetic and medicinal chemistry. This guide provides a comprehensive overview of a reliable synthetic method, its expected properties, and analytical characterization techniques. The information presented herein is intended to facilitate further research and exploration of this compound and its derivatives.
References
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Li, Y., et al. (2014). An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. RSC Advances, 4(65), 34633-34639. Retrieved from [Link]
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ResearchGate. (2014). An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. Retrieved from [Link]
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RSC Advances. (2014). An efficient catalyst Fe2O3/HY for Friedel-Crafts acylation of m-xylene with benzoyl chloride. Retrieved from [Link]
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PubChem. (2,5-Dichloro-3-methylphenyl)-phenylmethanone. Retrieved from [Link]
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Chemical Synthesis Database. bis(2,5-dimethylphenyl)methanone. Retrieved from [Link]
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MDPI. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]
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PEARL. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Retrieved from [Link]
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Beyond Benign. Friedel-Crafts Alkylation. Retrieved from [Link]
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ResearchGate. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Retrieved from [Link]
